molecular formula C27H24N4O6 B430547 5,7-dimethyl-2-(3-nitrophenyl)-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione CAS No. 372498-14-1

5,7-dimethyl-2-(3-nitrophenyl)-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B430547
CAS No.: 372498-14-1
M. Wt: 500.5g/mol
InChI Key: KQAQASMOPOSMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves multiple steps, including the condensation of appropriate starting materials, cyclization, and functional group modifications. One common method involves the reaction of 1,3-dimethylbarbituric acid with 2-hydroxychalcones in the presence of a catalyst such as amberlyst-15 in refluxing toluene . Another approach includes the use of hydrazonoyl halides and alkyl carbothioates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to its specific structural features, such as the presence of a nitrophenyl group and a pentanoyl side chain. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

372498-14-1

Molecular Formula

C27H24N4O6

Molecular Weight

500.5g/mol

IUPAC Name

5,7-dimethyl-2-(3-nitrophenyl)-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C27H24N4O6/c1-4-5-13-19(32)30-23-17-11-6-7-12-18(17)24(33)21(23)20(15-9-8-10-16(14-15)31(36)37)22-25(30)28(2)27(35)29(3)26(22)34/h6-12,14,20H,4-5,13H2,1-3H3

InChI Key

KQAQASMOPOSMJP-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C52

Canonical SMILES

CCCCC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C52

Origin of Product

United States

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